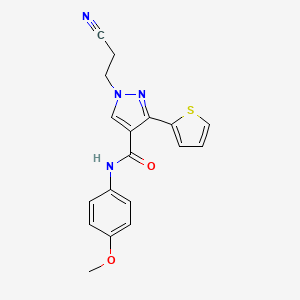![molecular formula C21H14Cl2N2O B5231969 3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5231969.png)
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol, commonly known as CLIM, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields. CLIM is a synthetic compound that belongs to the class of imidazole derivatives and is known for its potent biological activities.
科学的研究の応用
CLIM has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CLIM has been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. Moreover, CLIM has been found to be a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in the regulation of cortisol levels in the body. This makes CLIM a potential candidate for the treatment of various diseases, including diabetes, obesity, and hypertension.
作用機序
The mechanism of action of CLIM is not fully understood. However, it is believed that CLIM exerts its biological activities by binding to specific receptors in the body. For instance, CLIM has been found to bind to the glucocorticoid receptor, which is responsible for the regulation of cortisol levels in the body. Moreover, CLIM has been shown to inhibit the activity of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 and cyclooxygenase-2, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
CLIM has been found to exhibit a wide range of biochemical and physiological effects. For instance, CLIM has been shown to inhibit the proliferation of various cancer cells, including breast cancer, prostate cancer, and lung cancer. Moreover, CLIM has been found to exhibit potent anti-inflammatory and analgesic activities. Additionally, CLIM has been shown to reduce the levels of cortisol in the body, which makes it a potential candidate for the treatment of various diseases, including diabetes, obesity, and hypertension.
実験室実験の利点と制限
CLIM has several advantages and limitations for lab experiments. One of the main advantages of CLIM is its potent biological activities, which make it a potential candidate for the treatment of various diseases. Moreover, CLIM is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the main limitations of CLIM is its potential toxicity, which makes it necessary to use caution when handling and administering the compound.
将来の方向性
There are several future directions for the study of CLIM. One of the main future directions is the development of new analogs of CLIM with improved potency and selectivity. Moreover, further studies are needed to elucidate the mechanism of action of CLIM and its potential applications in the treatment of various diseases. Additionally, studies are needed to evaluate the safety and toxicity of CLIM in preclinical and clinical settings. Overall, the study of CLIM has the potential to lead to the development of new and effective therapies for various diseases.
合成法
CLIM can be synthesized using a variety of methods, including the Suzuki coupling reaction, Buchwald-Hartwig amination, and copper-catalyzed azide-alkyne cycloaddition. Among these methods, the Suzuki coupling reaction is the most widely used method for synthesizing CLIM. This method involves the reaction of 4,5-bis(4-chlorophenyl)-1H-imidazole-2-carboxylic acid with phenylboronic acid in the presence of a palladium catalyst.
特性
IUPAC Name |
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O/c22-16-8-4-13(5-9-16)19-20(14-6-10-17(23)11-7-14)25-21(24-19)15-2-1-3-18(26)12-15/h1-12,26H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKXBTCQWWYWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5231890.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5231891.png)
![2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5231897.png)
![ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride](/img/structure/B5231902.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B5231906.png)
![ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5231917.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5231923.png)

![1'-[3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5231937.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5231945.png)
![1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5231958.png)
![2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5231976.png)
![4-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5231988.png)